molecular formula C6H7NaO4S B3056954 Sodium;benzenesulfonate;hydrate CAS No. 75539-56-9

Sodium;benzenesulfonate;hydrate

Cat. No.: B3056954
CAS No.: 75539-56-9
M. Wt: 198.17 g/mol
InChI Key: OETNSIFETJNLBD-UHFFFAOYSA-M
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Description

Sodium benzenesulfonate hydrate is an organic compound with the chemical formula C6H5SO3Na·H2O. It is a white, water-soluble solid that is commonly used in various industrial and scientific applications. The compound is typically produced by the neutralization of benzenesulfonic acid with sodium hydroxide and crystallizes from water as the monohydrate .

Safety and Hazards

Sodium benzenesulfonate can cause skin irritation and serious eye damage . It is also toxic to aquatic life and can have long-lasting effects . When handling this compound, good ventilation of the work station is recommended. Avoid breathing dust, mist, spray, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium benzenesulfonate hydrate is synthesized through the neutralization of benzenesulfonic acid with sodium hydroxide. The reaction is as follows: [ \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{Na} + \text{H}_2\text{O} ] The resulting sodium benzenesulfonate is then crystallized from water to form the monohydrate .

Industrial Production Methods: In industrial settings, the production of sodium benzenesulfonate hydrate involves the continuous sulfonation of benzene using concentrated sulfuric acid, followed by neutralization with sodium hydroxide. The solution is then concentrated to precipitate sodium sulfate, and the remaining solution is crystallized to obtain sodium benzenesulfonate hydrate .

Chemical Reactions Analysis

Types of Reactions: Sodium benzenesulfonate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium benzenesulfonate hydrate involves its ability to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. It interacts with molecular targets such as proteins and enzymes, stabilizing their structures and improving their activity in various biochemical processes .

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;benzenesulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S.Na.H2O/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H,(H,7,8,9);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETNSIFETJNLBD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75539-56-9
Record name Benzenesulfonic acid, sodium salt, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;benzenesulfonate;hydrate
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Sodium;benzenesulfonate;hydrate
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Sodium;benzenesulfonate;hydrate
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Sodium;benzenesulfonate;hydrate
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Sodium;benzenesulfonate;hydrate
Reactant of Route 6
Sodium;benzenesulfonate;hydrate

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